
N-(2-acetamidoethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetamidoethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as AEQ, is a synthetic compound that has been extensively studied for its potential application in scientific research. AEQ is a quinazoline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
Anticancer Activity
- Novel substituted acetamides with thiazole and thiadiazole fragments demonstrated significant cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines, underscoring the potential of such compounds in cancer therapy (Kovalenko et al., 2012).
- Quinazolinone derivatives have been synthesized and evaluated for their anticancer activity, showing broad-spectrum efficiency against various tumor subpanels. This highlights the versatility of quinazolinone frameworks in designing new anticancer agents (Mohamed et al., 2016).
Anticonvulsant Activity
- Research on 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide aimed to explore their anticonvulsant activity. While the compounds showed affinity to GABAergic biotargets, they did not exhibit significant anticonvulsant activity in the pentylenetetrazole-induced seizure model in mice, suggesting the need for further structural optimization to enhance activity (El Kayal et al., 2022).
Antimicrobial Activity
- Another study focused on the synthesis and evaluation of novel quinazoline and acetamide derivatives as anti-ulcerogenic agents and for anti-ulcerative colitis activity. These compounds demonstrated promising curative ratios and significantly more effective results than standard drugs in animal models, without reported side effects on liver and kidney functions (Alasmary et al., 2017).
Molecular Docking Studies
- Molecular docking studies on quinazolinone derivatives indicated satisfactory binding to DNA, providing insights into their potential as novel photo-chemo or photodynamic therapeutics. This approach helps identify compounds with enhanced photosensitization effects, which can be crucial for developing new therapeutic strategies (Mikra et al., 2022).
特性
IUPAC Name |
N-(2-acetamidoethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9(19)15-6-7-16-12(20)8-18-13(21)10-4-2-3-5-11(10)17-14(18)22/h2-5H,6-8H2,1H3,(H,15,19)(H,16,20)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZTNKWUHQFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
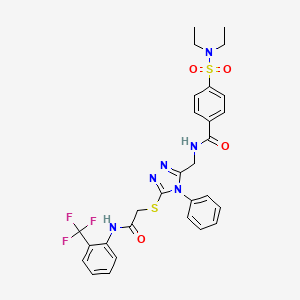
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
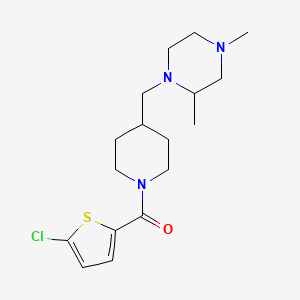
![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)

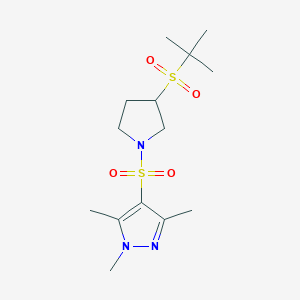
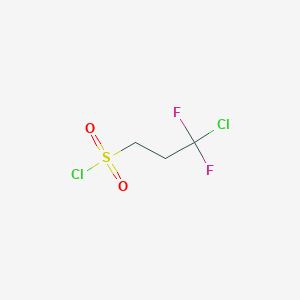
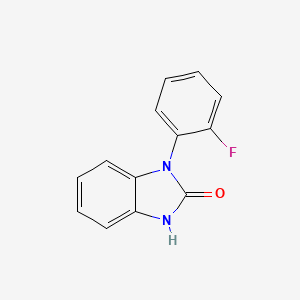
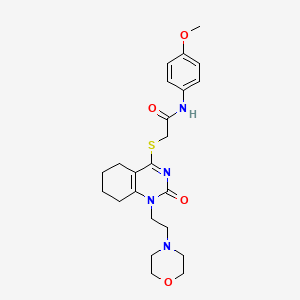
![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)